Pyrrolidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLYMMIZJWYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661338 | |
| Record name | Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953079-94-2 | |
| Record name | Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Pyrrolidine-3-carboxylic acid hydrochloride is a compound that has been used in the field of medicinal chemistry to obtain compounds for the treatment of human diseasesIt’s known that pyrrolidine derivatives have been employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant activities, while others have diverse enzyme inhibitory effects.
Mode of Action
It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
It’s known that pyrrolidine derivatives encompass a wide range of important activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Result of Action
It’s known that some pyrrolidine derivatives are known to inhibit various motilities, pyocyanin pigmentation, lasa protease rhamnolipid production, and biofilm formation in pseudomonas aeruginosa.
Action Environment
It’s known that the compound is stored at a temperature of 2-8°c.
Biological Activity
Pyrrolidine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered considerable attention in the fields of medicinal chemistry and pharmaceutical development. This article explores its biological activity, applications, and research findings, providing a comprehensive overview supported by data tables and case studies.
This compound is characterized by its molecular formula and a molecular weight of 115.13 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for biological assays and pharmaceutical formulations.
Applications in Research
This compound serves multiple roles in scientific research:
- Pharmaceutical Development : It is utilized as an intermediate in synthesizing drugs aimed at treating neurological disorders, including anxiety and depression. Its structural properties allow for modifications that can enhance therapeutic efficacy while minimizing side effects .
- Biochemical Studies : this compound is employed in studies investigating the interactions between small molecules and biological systems, aiding in understanding drug mechanisms and efficacy .
- Analytical Chemistry : The compound is used in analytical methods to quantify drug levels in biological samples, facilitating pharmacokinetic studies .
This compound exhibits various biological activities attributed to its ability to interact with specific receptors and enzymes:
- Neurotransmitter Modulation : Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, which is crucial for developing treatments for central nervous system disorders .
- Antiviral Properties : Some derivatives of pyrrolidine-3-carboxylic acid have shown promising antiviral activity. For instance, certain compounds have been identified as inhibitors of neuraminidase, an enzyme critical for viral replication .
- Antimicrobial Activity : Studies have demonstrated that pyrrolidine derivatives possess antimicrobial properties against various pathogens, including strains of Mycobacterium tuberculosis .
Table 1: Summary of Biological Activities
Detailed Findings
- Antiviral Activity : A study published in 2001 highlighted the effectiveness of pyrrolidine analogs as neuraminidase inhibitors. These compounds induced conformational changes in the enzyme, thereby inhibiting viral replication significantly .
- Antimicrobial Efficacy : High-throughput screening identified pyrrolidine carboxamides as potent inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Optimization of these compounds led to a more than 160-fold increase in potency compared to initial candidates .
- Neuropharmacological Effects : Research has shown that certain pyrrolidine derivatives can enhance neurotransmitter release, suggesting potential applications in treating mood disorders and cognitive impairments .
Scientific Research Applications
Pharmaceutical Development
Pyrrolidine-3-carboxylic acid hydrochloride is primarily explored for its potential therapeutic effects. It has been investigated as a lead compound in drug discovery, particularly for:
- Neurological Disorders : The compound exhibits unique mechanisms of action that may offer advantages over traditional therapies for conditions like depression and anxiety .
- Antiviral Activity : Studies have identified pyrrolidine derivatives as inhibitors of influenza virus neuraminidase, highlighting their potential in antiviral drug development .
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation, particularly against non-small cell lung cancer .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. Its applications include:
- Chromatography : It aids in the accurate quantification of similar compounds in complex mixtures, ensuring reliable analytical results .
- Quality Control : Used in the pharmaceutical industry for the quality assessment of drug formulations.
Material Science
The compound is also being researched for its role in material science:
- Polymer Synthesis : this compound contributes to the development of novel polymers with enhanced properties such as flexibility and strength .
- Nanotechnology : Its derivatives are being explored for applications in nanomaterials, which can lead to advancements in electronics and materials engineering.
Biochemistry
In biochemistry, this compound is utilized to study metabolic pathways and enzyme interactions:
- Enzyme Inhibition Studies : It has been used to investigate enzyme inhibition mechanisms, providing insights into potential drug targets .
- Metabolic Research : Researchers are examining its role in various metabolic processes, which could lead to the development of new therapeutic strategies.
Agrochemicals
Research into this compound has extended into agrochemicals:
- Pesticide Development : The compound is being investigated for its potential use in environmentally friendly pesticides, promoting sustainable agricultural practices .
Data Table: Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Pharmaceutical Development | Neurological disorder treatment, antiviral agents, anticancer drugs |
| Analytical Chemistry | Standard reference material in chromatography |
| Material Science | Polymer synthesis, nanotechnology applications |
| Biochemistry | Enzyme inhibition studies, metabolic pathway research |
| Agrochemicals | Development of environmentally friendly pesticides |
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the anticancer activity of pyrrolidine derivatives against A549 human pulmonary cancer cells. The results indicated that certain modifications to the pyrrolidine structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antiviral Properties
Research conducted on pyrrolidine derivatives demonstrated their effectiveness as neuraminidase inhibitors against influenza viruses. This study emphasizes the importance of structural modifications in enhancing antiviral efficacy .
Case Study 3: Polymer Development
Investigations into the use of pyrrolidine derivatives for polymer synthesis revealed improved mechanical properties and thermal stability. These findings suggest potential applications in creating advanced materials for industrial uses .
Comparison with Similar Compounds
Structural and Functional Analogues
5-Aralkyl Pyrrolidine-3-Carboxylic Acid Hydrochlorides
These derivatives feature benzyl or alkoxybenzyl substituents at the 5-position of the pyrrolidine ring. For example:
- 1-H-4-Hydroxy-5-(4-Methoxybenzyl)-pyrrolidine-3-carboxylic Acid Hydrochloride (4b): Molecular Formula: C₁₅H₂₀ClNO₃ Key Feature: 4-Methoxybenzyl group enhances electron density and aromatic interactions. Biological Activity: Exhibits 100% protection against pentylenetetrazole-induced seizures at 0.0087 mmol/kg in mice, outperforming gabapentin .
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-Carboxylic Acid Hydrochloride
- Application: Investigated for receptor-targeted therapies due to halogen bonding capabilities .
Methyl Pyrrolidine-3-Carboxylate Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₂ Key Feature: Methyl ester acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid form. Advantage: Improved metabolic stability and bioavailability compared to the free acid .
trans-4-(2-Chlorophenyl)this compound
- Molecular Formula: C₁₁H₁₃Cl₂NO₂ Key Feature: Chlorophenyl substituent enhances steric and electronic interactions with hydrophobic binding pockets. Research Focus: Explored for anticonvulsant and antimicrobial applications .
Comparative Data Table
Research Findings and Trends
- Substituent Impact :
- Stereochemistry :
- Applications: Anticonvulsant derivatives (e.g., 4b, 9e) outperform gabapentin in rodent models . Naphthoquinone-containing derivatives exhibit antifungal activity against Candida tenuis and Aspergillus niger .
Preparation Methods
Direct Cyclization of Amino Acids and Derivatives
One classical approach involves cyclization of amino acids or their derivatives. For example, starting from N-protected amino acids, cyclization can be achieved via intramolecular reactions under suitable conditions:
-
- Activation of the carboxylic acid group using reagents like thionyl chloride or oxalyl chloride to form acyl chlorides.
- Nucleophilic attack by the amino group to form the pyrrolidine ring.
- Subsequent hydrolysis yields the free acid, which is then converted into the hydrochloride salt.
-
- N-alkylated amino acids are cyclized under reflux in a suitable solvent (e.g., ethanol or acetic acid), followed by acidification to obtain the free acid.
- The free acid is then reacted with hydrogen chloride gas or hydrochloric acid solution to form the hydrochloride salt.
Hydrogenation of Unsaturated Precursors
A more advanced method involves enantioselective hydrogenation of precursor compounds such as unsaturated pyrrolidine derivatives:
-
- Synthesis of unsaturated pyrrolidine intermediates via cyclization or addition reactions.
- Enantioselective hydrogenation using chiral catalysts, such as ruthenium complexes with chiral diphosphine ligands, under moderate hydrogen pressure (20-60 bar) and temperature (20-60°C).
- The hydrogenation yields enantiomerically enriched pyrrolidine-3-carboxylic acids, which are then converted into hydrochloride salts.
Carboxylation of Pyrrolidine Derivatives
Another route involves the carboxylation of pyrrolidine derivatives:
-
- Starting from pyrrolidine, a directed lithiation or metalation at the 3-position is performed using n-butyllithium or similar reagents.
- The lithiated intermediate reacts with carbon dioxide (CO₂) to introduce the carboxyl group.
- Acid work-up yields the pyrrolidine-3-carboxylic acid, which is then converted to the hydrochloride salt.
-
- This method allows for regioselective carboxylation and is adaptable for various substituted pyrrolidines.
Preparation via Multi-Step Organic Synthesis
A comprehensive synthetic route involves multiple steps, including:
- Step 1: Synthesis of N-alkylated pyrrolidines via alkylation or acylation.
- Step 2: Oxidation or functionalization at the 3-position to introduce the carboxylic acid group, often via oxidation of alcohol intermediates or via carboxylation.
- Step 3: Acidification and salt formation with HCl to produce the hydrochloride salt.
- Starting from N-benzylpyrrolidine, oxidation at the 3-position followed by acidification yields the target compound.
Industrial-Scale Synthesis and Optimization
Recent patents highlight scalable processes involving:
- Enantioselective hydrogenation of suitable precursors, often using chiral ruthenium catalysts, under controlled temperature and pressure, in alcohol solvents like methanol or ethanol.
- Purification by setting the reaction mixture to alkaline, extraction with organic solvents, and precipitation at the isoelectric point, ensuring high enantiomeric purity.
Data Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield & Purity | Remarks |
|---|---|---|---|---|---|
| Cyclization of amino acids | N-protected amino acids | Thionyl chloride, HCl | Reflux, acid hydrolysis | Moderate to high | Suitable for large-scale synthesis |
| Enantioselective hydrogenation | Unsaturated pyrrolidine derivatives | Ruthenium catalyst, chiral diphosphine | 20-60°C, 20-60 bar H₂, methanol | >99% ee, high yield | Most efficient for enantiopure products |
| Carboxylation of pyrrolidine | Pyrrolidine | n-BuLi, CO₂ | -78°C to room temp | Good regioselectivity | Useful for substituted derivatives |
| Multi-step organic synthesis | Various pyrrolidine derivatives | Oxidants, acids | Multiple steps, controlled | Variable | Industrial applicability |
Final Notes:
The most advanced and scalable preparation method for Pyrrolidine-3-carboxylic acid hydrochloride involves enantioselective catalytic hydrogenation of suitable precursors, leveraging chiral ruthenium complexes under moderate conditions. This approach provides high enantiomeric purity, yields, and scalability, making it the preferred route for pharmaceutical and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing pyrrolidine-3-carboxylic acid hydrochloride with high enantiomeric purity?
- Methodology :
- Step 1 : Start with a tert-butyl-protected pyrrolidine derivative (e.g., tert-butyl 3-oxopyrrolidine-1-carboxylate) to avoid side reactions during functionalization .
- Step 2 : Perform stereoselective reduction of the ketone group using chiral catalysts (e.g., Corey-Bakshi-Shibata) to achieve desired (R)- or (S)-configurations .
- Step 3 : Hydrolyze the ester under acidic conditions (HCl/EtOH) to yield the carboxylic acid hydrochloride salt .
- Purity Control : Use HPLC (≥95% purity) and chiral column chromatography to confirm enantiomeric excess .
Q. How should researchers characterize this compound for structural confirmation?
- Analytical Techniques :
- NMR : and NMR to verify backbone structure and stereochemistry (e.g., δ 3.2–3.8 ppm for pyrrolidine protons) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (theoretical: 151.59 g/mol for CHClNO) .
- Melting Point : Compare observed values (e.g., 210–215°C decomp.) with literature data to assess crystallinity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-3-carboxylic acid derivatives?
- Case Study : Discrepancies in tumor suppression efficacy between enantiomers:
- Hypothesis : (R)-enantiomers may exhibit stronger binding to kinase targets due to spatial alignment of the carboxylic acid group .
- Resolution :
- Compare IC values of (R)- and (S)-forms in kinase inhibition assays.
- Validate via X-ray crystallography of enzyme-ligand complexes .
- Data Adjustment : Account for batch-specific impurities (e.g., residual solvents) using LC-MS .
Q. How can researchers design SAR studies to optimize pyrrolidine-3-carboxylic acid derivatives for enzyme inhibition?
- Framework :
- Core Modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl, benzyl) to alter steric hindrance .
- Carboxylic Acid Bioisosteres : Replace –COOH with tetrazoles or sulfonamides to enhance metabolic stability .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward target enzymes (e.g., prolyl oligopeptidase) .
Q. What experimental controls are critical when studying the role of this compound in peptide synthesis?
- Key Controls :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
